Isodemethylwedelolactone

説明

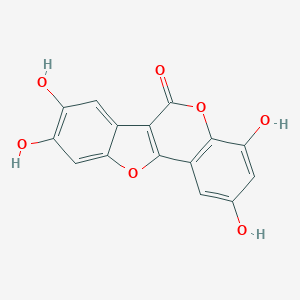

Structure

3D Structure

特性

IUPAC Name |

2,4,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O7/c16-5-1-7-13(10(19)2-5)22-15(20)12-6-3-8(17)9(18)4-11(6)21-14(7)12/h1-4,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEHELRBTWMPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of Isodemethylwedelolactone in Eclipta alba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of isodemethylwedelolactone, a bioactive coumestan found in the medicinal plant Eclipta alba (L.) Hassk. (syn. Eclipta prostrata L.). Drawing from transcriptomic, metabolomic, and analytical studies, this document elucidates the key enzymatic steps, precursor molecules, and intermediates involved in the synthesis of isodemethylwedelolactone and related coumestans, wedelolactone and demethylwedelolactone. Detailed experimental protocols for the quantification of these compounds and for the analysis of gene expression related to their biosynthesis are provided. Furthermore, quantitative data on the distribution of these bioactive compounds within the plant are summarized, and the biosynthetic pathway is visualized to facilitate a deeper understanding of the metabolic processes in this important medicinal species.

Introduction

Eclipta alba, commonly known as Bhringraj, is a renowned medicinal herb in traditional systems of medicine, including Ayurveda, for its therapeutic properties, particularly in the treatment of liver ailments and as a hair tonic. The pharmacological activities of E. alba are attributed to a rich profile of phytochemicals, with coumestans being a prominent class of bioactive compounds. Among these, wedelolactone, demethylwedelolactone, and isodemethylwedelolactone have garnered significant attention for their anti-inflammatory, anti-hepatotoxic, and potential anti-cancer properties. Understanding the biosynthetic pathway of these compounds is crucial for metabolic engineering to enhance their production and for ensuring the quality and efficacy of herbal formulations. This guide focuses on the biosynthesis of isodemethylwedelolactone, providing a technical resource for researchers in natural product chemistry, plant biotechnology, and drug discovery.

The Biosynthetic Pathway of Isodemethylwedelolactone

The biosynthesis of isodemethylwedelolactone in Eclipta alba is rooted in the general phenylpropanoid pathway, which gives rise to a vast array of secondary metabolites in plants. This pathway funnels precursors from primary metabolism into the synthesis of flavonoids and subsequently into the isoflavonoid and coumestan biosynthetic routes.

The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl:CoA-ligase (4CL). p-Coumaroyl-CoA serves as a crucial branch-point intermediate.

The subsequent steps leading to the coumestan skeleton are outlined below:

-

Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Flavanone Formation: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into naringenin, a flavanone.

-

Isoflavonoid Branch: The key committing step to the isoflavonoid pathway is the conversion of naringenin to the isoflavone genistein. This reaction is catalyzed by a cytochrome P450 enzyme, isoflavone synthase (IFS).

-

Formation of Daidzein: Through a parallel pathway, liquiritigenin (formed from isoliquiritigenin) can be converted to daidzein, another key isoflavone intermediate.

-

Hydroxylation and Cyclization to Coumestrol: The isoflavones undergo further modifications, including hydroxylation and subsequent oxidative cyclization to form the characteristic four-ring structure of coumestans. Coumestrol is a key coumestan intermediate in this pathway.[1]

-

Formation of Demethylwedelolactone and Wedelolactone: It is proposed that coumestrol is the precursor to demethylwedelolactone.[1] Demethylwedelolactone can then be methylated to form wedelolactone.[1]

-

Putative Formation of Isodemethylwedelolactone: Isodemethylwedelolactone has been identified as a distinct coumestan in Eclipta prostrata.[2] While its precise biosynthetic origin is not yet fully elucidated, it is hypothesized to be an isomer of demethylwedelolactone, potentially arising from an alternative cyclization or rearrangement reaction from a common precursor, or through enzymatic isomerization of demethylwedelolactone.

Mandatory Visualization: Biosynthetic Pathway

Caption: Putative biosynthetic pathway of isodemethylwedelolactone in Eclipta alba.

Data Presentation: Quantitative Analysis of Coumestans in Eclipta alba

The concentration of isodemethylwedelolactone and its related coumestans varies depending on the plant part and the extraction method used. The following tables summarize the available quantitative data.

Table 1: Concentration of Wedelolactone (WL) and Demethylwedelolactone (DWL) in Different Parts of Eclipta alba

| Plant Part | Compound | Concentration (% w/w of dry plant material) | Reference |

| Leaves | Wedelolactone | 1.152 | [3] |

| Demethylwedelolactone | 0.021 | [3] | |

| Stems | Wedelolactone | 0.055 | [3] |

| Demethylwedelolactone | 0.395 | [3] | |

| Roots | Wedelolactone | 0.001 | [3] |

| Demethylwedelolactone | 0.003 | [3] | |

| Whole Plant | Wedelolactone | 0.098 | [3] |

| Demethylwedelolactone | 0.159 | [3] | |

| Whole Plant | Wedelolactone | 0.4161 | [4] |

Table 2: Bioactivity of Coumestans from Eclipta alba

| Compound | Bioactivity | IC50 Value | Reference |

| Wedelolactone | Trypsin Inhibition | 3.0 µg/mL | [5] |

| Demethylwedelolactone | Trypsin Inhibition | 3.0 µg/mL | [5] |

Experimental Protocols

Quantification of Isodemethylwedelolactone by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the simultaneous determination of wedelolactone and isodemethylwedelolactone.[6]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Collect and air-dry the plant material (Eclipta alba).

-

Grind the dried plant material into a fine powder.

-

Extract a known weight of the powdered material with methanol using a suitable extraction technique (e.g., sonication or Soxhlet extraction).

-

Filter the extract through a 0.45 µm membrane filter prior to injection.

-

-

Standard Preparation:

-

Prepare a stock solution of isodemethylwedelolactone standard in methanol.

-

Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the sample extract and determine the peak area corresponding to isodemethylwedelolactone.

-

Calculate the concentration of isodemethylwedelolactone in the sample using the regression equation from the calibration curve.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a general framework for analyzing the expression of genes involved in the isodemethylwedelolactone biosynthetic pathway.

-

1. RNA Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a suitable method, such as a modified CTAB protocol or a commercial plant RNA extraction kit, which is crucial for plants like E. alba that are rich in secondary metabolites.[5]

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

-

-

2. cDNA Synthesis:

-

Treat the total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

3. qRT-PCR:

-

Design and validate primers specific to the target genes (e.g., PAL, C4H, CHS, CHI, IFS) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

-

Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers, and a suitable SYBR Green master mix.

-

Perform the qRT-PCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

-

Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes.

-

Metabolite Profiling of Coumestans

This protocol outlines a general procedure for the extraction and analysis of coumestans for metabolomic studies.

-

1. Sample Preparation and Extraction:

-

Harvest and immediately quench the metabolic activity of the plant tissue, typically by flash-freezing in liquid nitrogen.

-

Lyophilize (freeze-dry) the tissue to remove water.

-

Grind the lyophilized tissue to a homogenous powder.

-

Extract the metabolites using a suitable solvent system, such as a mixture of methanol, water, and chloroform, to capture a broad range of compounds with varying polarities.

-

Centrifuge the mixture to pellet the debris and collect the supernatant containing the metabolites.

-

-

2. Metabolite Analysis:

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for analysis.

-

Analyze the metabolite profile using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

-

Identify and quantify the coumestans by comparing their retention times and mass spectra with those of authentic standards.

-

Conclusion

This technical guide has synthesized the current understanding of the biosynthetic pathway of isodemethylwedelolactone in Eclipta alba. While the general pathway from the phenylpropanoid cascade through to the formation of key coumestan precursors is relatively well-established, the precise enzymatic step leading to isodemethylwedelolactone remains a subject for further investigation. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to quantify these bioactive compounds, study the regulation of their biosynthesis, and potentially enhance their production through metabolic engineering. Future research should focus on the identification and characterization of the specific enzymes, particularly the putative isomerase, involved in the final steps of isodemethylwedelolactone formation to provide a complete picture of this important biosynthetic pathway.

References

- 1. Isoflavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and Optimization of the Extraction Process for Eclipta alba Linn. Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Isodemethylwedelolactone: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodemethylwedelolactone is a naturally occurring coumestan, a class of organic compounds characterized by a tetracyclic ring system derived from coumarin. Found in the plant Eclipta prostrata (L.) L., also known as false daisy, this polyphenol has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of Isodemethylwedelolactone, alongside relevant experimental protocols and an exploration of its known interactions with key signaling pathways.

Chemical Structure and Properties

Isodemethylwedelolactone possesses a planar, rigid structure inherent to the coumestan backbone. Its systematic IUPAC name is 2,4,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one. The molecule is characterized by the presence of four hydroxyl groups, which contribute to its polarity and potential for hydrogen bonding, influencing its solubility and interactions with biological targets.

// Atom coordinates C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C4a [pos="1.3,-0.75!"]; C5a [pos="1.3,0.75!"]; C6 [pos="2.6,1.5!"]; O7 [pos="3.9,0.75!"]; C8 [pos="3.9,-0.75!"]; C8a [pos="2.6,-1.5!"]; C9 [pos="2.6,-3!"]; C10 [pos="1.3,-3.75!"]; C11 [pos="0,-3!"]; C11a [pos="0,-1.5!"]; // Same as C4 C11b [pos="1.3,-2.25!"]; O12 [pos="-2.6,1.5!"]; C13 [pos="-2.6,-1.5!"]; O14 [pos="-3.9,-0.75!"]; O15 [pos="0,3!"]; O16 [pos="5.2, -1.5!"]; O17 [pos="1.3, -5.25!"]; O18 [pos="-1.3, -3.75!"]; O6a [pos="2.6, 3!"];

// Draw molecule "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C4a" [label="C"]; "C5a" [label="C"]; "C6" [label="C"]; "O7" [label="O"]; "C8" [label="C"]; "C8a" [label="C"]; "C9" [label="C"]; "C10" [label="C"]; "C11" [label="C"]; "C11b" [label="C"]; "O12" [label="O"]; "C13" [label="C"]; "O14" [label="O"]; "O15" [label="O"]; "O16" [label="O"]; "O17" [label="O"]; "O18" [label="O"]; "O6a" [label="O"]; "H1" [label="H", pos="-2.2,2.2!"]; "H2" [label="H", pos="-3.5,1.5!"]; "H3" [label="H", pos="-3.5,-2.2!"]; "H4" [label="H", pos="-0.7,3.5!"]; "H5" [label="H", pos="6.1,-1.5!"]; "H6" [label="H", pos="1.3,-6.15!"]; "H7" [label="H", pos="-2.2,-3.75!"];

// Bonds "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C4a"; "C4a" -- "C5a"; "C5a" -- "C1"; "C5a" -- "C6"; "C6" -- "O7"; "O7" -- "C8"; "C8" -- "C8a"; "C8a" -- "C4a"; "C8a" -- "C9"; "C9" -- "C10"; "C10" -- "C11"; "C11" -- "C11b"; "C11b" -- "C8a"; "C1" -- "O12"; "C3" -- "C13"; "C13" -- "O14"; "C2" -- "O15"; "C9" -- "O16"; "C10" -- "O17"; "C11" -- "O18"; "C6" -- "O6a" [style=double];

// Hydroxyl groups "O12" -- "H1"; "O14" -- "H2"; "O15" -- "H3"; "O16" -- "H5"; "O17" -- "H6"; "O18" -- "H7"; } Chemical structure of Isodemethylwedelolactone.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₈O₇ | PubChem |

| IUPAC Name | 2,4,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one | PubChem |

| CAS Number | 350681-33-3 | PubChem |

| Molar Mass | 300.22 g/mol | PubChem |

| Appearance | Yellow powder | BOC Sciences |

| Purity | >98% | BOC Sciences |

Stereochemistry

The core of Isodemethylwedelolactone is a planar coumestan ring system. The fusion of the benzofuran and chromen-6-one moieties results in a rigid, flat molecule. Due to the absence of chiral centers, Isodemethylwedelolactone does not exhibit optical isomerism. The planarity of the molecule is a key feature influencing its interaction with planar biological structures, such as DNA base pairs and the active sites of certain enzymes.

Experimental Protocols

Isolation and Purification of Isodemethylwedelolactone from Eclipta prostrata

A detailed method for the extraction and purification of Isodemethylwedelolactone has been reported, employing advanced chromatographic techniques.

1. Extraction:

-

Method: Ultra-high-pressure-assisted extraction.

-

Plant Material: Dried aerial parts of Eclipta prostrata.

-

Solvent: 80% aqueous methanol.

-

Procedure: The powdered plant material is subjected to ultra-high pressure (e.g., 200 MPa) for a short duration (e.g., 3 minutes) with a solid-to-liquid ratio of 1:20 (g/mL).

2. Purification:

-

Method: High-speed counter-current chromatography (HSCCC).

-

Crude Extract Preparation: The extract from the previous step is concentrated, and the residue is suspended in water and then partitioned with ethyl acetate. The ethyl acetate fraction is concentrated to yield the crude sample.

-

HSCCC System: A two-phase solvent system is employed, typically composed of petroleum ether-ethyl acetate-methanol-water in a specific ratio (e.g., 3:7:5:5, v/v/v/v).

-

Separation: The crude sample is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC column. The separation is performed at a specific flow rate and rotational speed, with the effluent monitored by UV detection. Fractions containing Isodemethylwedelolactone are collected, combined, and evaporated to yield the purified compound.

Note: A detailed, step-by-step protocol for the total synthesis of Isodemethylwedelolactone is not currently available in the public chemical literature. Synthetic strategies for related coumestan derivatives have been reported and could potentially be adapted.

Biological Activity and Signaling Pathways

Isodemethylwedelolactone has been investigated for its effects on cellular signaling pathways, primarily in the context of inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isodemethylwedelolactone has been shown to inhibit this pathway, although the precise molecular target is still under investigation. It is hypothesized to interfere with the IKK complex or subsequent steps leading to NF-κB activation.

Modulation of the Estrogen Receptor Signaling Pathway

The estrogen receptor (ER) is a key player in the development and progression of certain types of cancer, particularly breast cancer. Upon binding to its ligand, estrogen, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes involved in cell proliferation. Isodemethylwedelolactone has been reported to act as an inhibitor of ER signaling. It is thought to compete with estrogen for binding to the ER, thereby preventing its activation and subsequent gene transcription.

Conclusion

Isodemethylwedelolactone presents a rigid, planar chemical scaffold with potential for therapeutic applications, particularly in the areas of anti-inflammatory and anti-cancer drug development. While its fundamental chemical properties are well-documented, a deeper understanding of its three-dimensional structure through crystallographic studies and a more detailed characterization of its spectroscopic properties would greatly benefit future research and drug design efforts. The established protocols for its isolation provide a solid foundation for obtaining this compound for further investigation. Its demonstrated activity against key signaling pathways underscores its potential as a valuable lead compound for the development of novel therapeutic agents. Further research into its precise molecular mechanisms of action and the development of efficient synthetic routes are critical next steps in realizing its full therapeutic potential.

References

Preliminary Biological Screening of Isodemethylwedelolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodemethylwedelolactone, a naturally occurring coumestan found in plants of the Asteraceae family, notably Eclipta alba, is a subject of growing interest in pharmacological research. As a close structural analog of the well-studied wedelolactone, it presents a compelling case for investigation into its own biological activities. This technical guide provides a consolidated overview of the preliminary biological screening of isodemethylwedelolactone, presenting available quantitative data, detailed experimental methodologies, and relevant biological pathways. It is important to note that while research on isodemethylwedelolactone is emerging, much of the current understanding of its bioactivity is informed by studies on its parent compound, wedelolactone. This document will clearly distinguish between data directly pertaining to isodemethylwedelolactone and that which is inferred from related compounds.

Chemical Identity

Isodemethylwedelolactone is also referred to in scientific literature as Demethylwedelolactone.

-

Systematic Name: 1,3,8,9-tetrahydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-one

-

CAS Number: 6468-55-9

-

Molecular Formula: C₁₅H₈O₇

-

Molecular Weight: 300.22 g/mol

Quantitative Biological Activity Data

The following table summarizes the available quantitative data from the preliminary biological screening of Isodemethylwedelolactone and its related compound, wedelolactone.

| Compound | Assay | Target/Cell Line | Result (IC₅₀) | Reference |

| Isodemethylwedelolactone | Trypsin Inhibition | Trypsin | 3.0 µg/mL (~10 µM) | [1] |

| Wedelolactone | Trypsin Inhibition | Trypsin | 2.9 µg/mL | [1] |

Note: Data for anti-inflammatory, antioxidant, and broad anticancer activities of Isodemethylwedelolactone are not yet extensively quantified in publicly available literature. The subsequent sections on experimental protocols and signaling pathways are based on established methodologies for evaluating these activities and are largely informed by research on the closely related compound, wedelolactone.

Experimental Protocols

This section details the methodologies for key experiments relevant to the biological screening of coumestans like isodemethylwedelolactone.

Trypsin Inhibition Assay

This in vitro assay assesses the potential of a compound to inhibit the activity of the digestive enzyme trypsin, which can be relevant for anti-inflammatory and anticancer research.

Principle: The assay measures the inhibition of trypsin's enzymatic activity on a synthetic substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). When trypsin cleaves BAPNA, it releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically at 410 nm. The reduction in the rate of p-nitroaniline formation in the presence of the test compound indicates trypsin inhibition.

Protocol:

-

Reagent Preparation:

-

Tris Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

-

Trypsin Solution: Dissolve bovine pancreatic trypsin in Tris buffer to a final concentration of 100 µg/mL.

-

Substrate Solution: Dissolve BAPNA in a minimal amount of DMSO and then dilute with Tris buffer to a final concentration of 1 mM.

-

Test Compound Stock Solution: Dissolve Isodemethylwedelolactone in DMSO to a desired stock concentration (e.g., 10 mM). Prepare serial dilutions in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of Tris buffer to the blank wells.

-

Add 20 µL of the test compound dilutions to the sample wells.

-

Add 20 µL of DMSO to the control wells.

-

Add 160 µL of trypsin solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of the BAPNA substrate solution to all wells.

-

Immediately measure the absorbance at 410 nm at time 0 and then every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of trypsin activity, from the dose-response curve.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in LPS-stimulated RAW 264.7 Macrophages

This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of high levels of NO. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

The next day, remove the medium and replace it with fresh medium containing various concentrations of Isodemethylwedelolactone.

-

Pre-treat the cells with the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a vehicle control group (LPS + DMSO) should be included.

-

-

Nitrite Quantification (Griess Assay):

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

-

Data Analysis:

-

Calculate the concentration of nitrite in each sample using the standard curve.

-

Calculate the percentage of NO inhibition using the following formula: % Inhibition = [([Nitrite]_control - [Nitrite]_sample) / [Nitrite]_control] * 100

-

Determine the IC₅₀ value from a dose-response curve.

-

It is also crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common and rapid in vitro assay to assess the free radical scavenging capacity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to a non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant activity of the compound.

Protocol:

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Test Compound Stock Solution: Dissolve Isodemethylwedelolactone in methanol or DMSO to a desired stock concentration. Prepare serial dilutions.

-

Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, for comparison.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound dilutions to the sample wells.

-

Add 100 µL of methanol/DMSO to the control well.

-

Add 100 µL of the positive control solution to its respective wells.

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of scavenging activity against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Anticancer Activity: MTT Cytotoxicity Assay

This is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in cells treated with a test compound indicates a reduction in cell viability.

Protocol:

-

Cell Culture:

-

Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in the appropriate growth medium and conditions.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of Isodemethylwedelolactone. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological screening of Isodemethylwedelolactone.

References

Isodemethylwedelolactone: A Technical Guide on its Role in Traditional and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodemethylwedelolactone, a naturally occurring coumestan predominantly found in the medicinal plant Eclipta alba, has long been a component of traditional medicine systems, particularly in Ayurveda. This technical guide provides a comprehensive overview of isodemethylwedelolactone, with a focus on its phytochemical properties, traditional applications, and modern pharmacological activities. This document details its extraction and purification, and summarizes its known biological effects, including trypsin inhibition, anticancer, and antibacterial activities. Methodologies for key experiments are described, and relevant signaling pathways are illustrated. This guide is intended to serve as a resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of isodemethylwedelolactone and identifying areas for future investigation.

Introduction

Isodemethylwedelolactone is a key bioactive compound isolated from Eclipta alba (L.) Hassk., a plant highly regarded in traditional medicine for treating a variety of ailments, including liver disorders, skin diseases, and hair loss. It belongs to the coumestan class of organic compounds, which are known for their diverse biological activities. Isodemethylwedelolactone, also referred to as demethylwedelolactone or norwedelolactone, shares a close structural relationship with wedelolactone, another major coumestan in Eclipta alba. While much of the research has focused on wedelolactone, isodemethylwedelolactone itself exhibits a range of promising pharmacological properties. This guide will delve into the scientific literature to provide a detailed technical overview of isodemethylwedelolactone, distinguishing its specific attributes from those of the more extensively studied wedelolactone.

Phytochemistry and Traditional Use

Eclipta alba, commonly known as "Bhringraj," has been a staple in traditional Indian and Chinese medicine for centuries. Its extracts are traditionally used to treat conditions such as jaundice, septic shock, and venomous snake bites. The therapeutic effects of Eclipta alba are largely attributed to its rich content of coumestans, with wedelolactone and isodemethylwedelolactone being the most prominent. These compounds are responsible for the plant's documented anti-inflammatory, antimicrobial, and hepatoprotective properties.

Isodemethylwedelolactone is structurally a tetrahydroxy-benzofuro[3,2-c]chromen-6-one. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₈O₇ |

| Molecular Weight | 300.22 g/mol |

| CAS Number | 350681-33-3 |

| Appearance | Yellow powder |

| Purity | 95%~99% |

Extraction and Purification

The isolation of isodemethylwedelolactone from Eclipta alba involves a multi-step process of extraction and purification. A common and effective methodology is ultra-high-pressure extraction followed by high-speed counter-current chromatography.

Experimental Protocol: Extraction and Purification

Objective: To extract and purify isodemethylwedelolactone from Ecliptae Herba.

Materials:

-

Dried Ecliptae Herba powder

-

80% aqueous methanol

-

Ethyl acetate

-

Petroleum ether

-

Methanol

-

Water

-

High-speed counter-current chromatography (HSCCC) system

Procedure:

-

Ultra-High-Pressure Extraction:

-

The dried plant powder is extracted with 80% aqueous methanol at a pressure of 200 MPa for 3 minutes, using a solid-liquid ratio of 1:20 (g/mL).

-

-

Solvent Partitioning:

-

The resulting extract is concentrated and then partitioned with ethyl acetate to obtain a crude sample.

-

-

High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

The crude sample is subjected to HSCCC for purification.

-

A two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water (3:7:5:5, v/v) is used.

-

This one-step separation yields isodemethylwedelolactone with a purity of over 95%.

-

Caption: Workflow for the extraction and purification of isodemethylwedelolactone.

Pharmacological Activities and Quantitative Data

Isodemethylwedelolactone has been shown to possess a variety of biological activities. The following table summarizes the key findings and quantitative data available in the literature.

| Activity | Assay | Target/Cell Line | Result (IC₅₀/MIC) | Reference |

| Trypsin Inhibition | Trypsin Inhibition Bioassay | Trypsin | IC₅₀: 3.0 µg/mL | [Syed et al., 2003] |

| Anticancer | Anchorage-Independent Cell Growth | MDA-MB-231 (Breast Cancer) | Inhibition of growth | [Cayman Chemical] |

| In vivo Metastasis Model | MDA-MB-231 Xenograft in mice | Reduction in lung metastases | [Cayman Chemical] | |

| Antibacterial | Not specified | Staphylococcus aureus | Inhibitory activity | [Preparation, Antibacterial Potential, and Antibacterial Components of Fermented Compound Chinese Medicine Feed Additives] |

| Not specified | Escherichia coli | Inhibitory activity | [Preparation, Antibacterial Potential, and Antibacterial Components of Fermented Compound Chinese Medicine Feed Additives] | |

| Not specified | Salmonella spp. | Inhibitory activity | [Preparation, Antibacterial Potential, and Antibacterial Components of Fermented Compound Chinese Medicine Feed Additives] |

Trypsin Inhibitory Activity

Isodemethylwedelolactone has demonstrated potent activity as a trypsin inhibitor. This is significant as trypsin is a serine protease involved in various physiological and pathological processes, including inflammation and cancer.

Objective: To determine the in vitro trypsin inhibitory activity of isodemethylwedelolactone.

Materials:

-

Trypsin

-

Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)

-

Isodemethylwedelolactone

-

Buffer solution (e.g., Tris-HCl)

-

Spectrophotometer

Procedure:

-

A reaction mixture is prepared containing the buffer, trypsin, and varying concentrations of isodemethylwedelolactone.

-

The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding the substrate (BAEE).

-

The rate of substrate hydrolysis is measured by monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

The percentage of inhibition is calculated for each concentration of isodemethylwedelolactone.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for determining the trypsin inhibitory activity of isodemethylwedelolactone.

Anticancer Activity

Isodemethylwedelolactone has shown potential as an anticancer agent, particularly against breast cancer. In vitro studies have demonstrated its ability to inhibit the anchorage-independent growth of MDA-MB-231 human breast cancer cells. Furthermore, in an in vivo xenograft model, it was found to reduce the number of lung metastases.

Objective: To assess the effect of isodemethylwedelolactone on the anchorage-independent growth of cancer cells.

Materials:

-

MDA-MB-231 breast cancer cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Agar

-

Isodemethylwedelolactone

-

6-well plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Prepare Base Agar Layer: A layer of 0.6% agar in complete medium is poured into 6-well plates and allowed to solidify.

-

Prepare Top Agar Layer: A suspension of MDA-MB-231 cells in 0.3% agar in complete medium is prepared. Various concentrations of isodemethylwedelolactone are added to this suspension.

-

Plating: The cell-containing top agar layer is poured over the base agar layer.

-

Incubation: The plates are incubated for 2-3 weeks to allow for colony formation.

-

Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted. The number and size of colonies in the treated wells are compared to the untreated control.

Signaling Pathways

While the specific signaling pathways modulated by isodemethylwedelolactone are not as extensively studied as those of wedelolactone, the close structural similarity suggests that they may share common mechanisms of action. Wedelolactone is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. It is plausible that isodemethylwedelolactone also exerts its anti-inflammatory and anticancer effects through the modulation of this pathway.

The NF-κB signaling cascade is a critical pathway in the cellular response to stimuli such as stress, cytokines, and bacterial or viral antigens. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of target genes involved in inflammation, cell proliferation, and apoptosis.

Caption: Proposed inhibitory action of isodemethylwedelolactone on the NF-κB signaling pathway.

Conclusion and Future Directions

Isodemethylwedelolactone, a key bioactive constituent of the traditional medicinal plant Eclipta alba, demonstrates significant pharmacological potential. While research has historically focused on its close analog, wedelolactone, emerging evidence highlights the distinct therapeutic activities of isodemethylwedelolactone, particularly in trypsin inhibition and cancer cell modulation.

The primary challenge in the field is the scarcity of specific quantitative data and detailed mechanistic studies for isodemethylwedelolactone. Future research should prioritize:

-

Quantitative Bioactivity Studies: Determining the IC₅₀ and MIC values for a broader range of biological targets, including various cancer cell lines, bacterial and fungal strains, and inflammatory markers.

-

Mechanistic Studies: Elucidating the specific signaling pathways modulated by isodemethylwedelolactone. Investigating its effects on the NF-κB pathway, as well as other relevant pathways in cancer and inflammation, is crucial.

-

Comparative Studies: Directly comparing the potency and mechanisms of action of isodemethylwedelolactone and wedelolactone to understand their unique and overlapping therapeutic benefits.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of isodemethylwedelolactone.

A deeper understanding of isodemethylwedelolactone's pharmacological profile will be instrumental in unlocking its full therapeutic potential and paving the way for its development as a novel agent in the management of a variety of diseases.

Unveiling the Molecular Interactors: A Technical Guide to Identifying Protein Targets of Isodemethylwedelolactone

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies to identify and validate the protein targets of Isodemethylwedelolactone, a coumestan found in Eclipta prostrata. While the precise molecular targets of Isodemethylwedelolactone are not yet fully elucidated, this document outlines established and advanced experimental and computational workflows to facilitate their discovery. Understanding these protein interactions is critical for deciphering its mechanism of action and accelerating its development as a potential therapeutic agent.

Introduction to Isodemethylwedelolactone and the Imperative of Target Identification

Isodemethylwedelolactone is a natural product belonging to the coumestan class of organic compounds, structurally related to the more extensively studied Wedelolactone. Both compounds are derived from Eclipta prostrata and have been associated with a range of biological activities, most notably anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. However, the direct protein-ligand interactions that initiate these downstream effects remain largely uncharacterized.

The identification of specific protein targets is a foundational step in drug discovery and development. It enables a clear understanding of a compound's mechanism of action, facilitates the optimization of its pharmacological properties, and helps in the prediction of potential on-target and off-target effects. This guide details a systematic approach, from computational prediction to experimental validation, for the robust identification of Isodemethylwedelolactone's protein targets.

In Silico Target Prediction: A Computational First Step

Before embarking on resource-intensive experimental work, computational "target fishing" or "reverse docking" methods can be employed to predict potential protein targets based on the chemical structure of Isodemethylwedelolactone.[1][2] This approach leverages vast biological and chemical databases to identify proteins with binding sites that are structurally or chemically complementary to the ligand.[1][2]

Experimental Protocol: In Silico Target Fishing

-

Ligand Preparation: Obtain the 3D structure of Isodemethylwedelolactone (e.g., from PubChem or by using modeling software) and prepare it for docking by assigning appropriate charges and protonation states.

-

Target Database Selection: Utilize a comprehensive protein target database such as PharmMapper, ChEMBL, or BindingDB. These databases contain thousands of protein structures with known ligand-binding sites.

-

Reverse Docking Simulation: Submit the prepared ligand structure to the selected target fishing server or software. The algorithm will systematically dock the ligand into the binding pockets of the entire protein database.

-

Scoring and Ranking: The software calculates a binding affinity or "fit" score for each protein-ligand interaction. Targets are then ranked based on these scores.

-

Hit List Generation and Analysis: A list of potential protein targets is generated. This list should be further analyzed and filtered based on biological plausibility, known involvement in relevant disease pathways, and cellular localization.

Caption: Workflow for in silico prediction of protein targets.

Experimental Target Identification: Affinity-Based Protein Profiling

The most direct and widely used experimental method for identifying protein targets of a small molecule is Affinity-Based Protein Profiling (ABPP).[3][4] This chemical proteomics approach involves designing a chemical probe based on the molecule of interest to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[3][5]

Core Principle

The ABPP workflow for Isodemethylwedelolactone would involve three key steps:

-

Probe Synthesis: Chemically synthesize a derivative of Isodemethylwedelolactone (an "affinity probe") that incorporates two essential features: a reactive group for covalent attachment to its target (often a photo-activatable group for non-covalent binders) and a reporter tag (like biotin) for enrichment.[3][4]

-

Target Capture: Incubate the probe with a cell or tissue lysate. Upon activation (e.g., with UV light), the probe covalently binds to its protein targets. The biotin tag then allows for the selective isolation of these probe-protein complexes using streptavidin-coated beads.[6]

-

Target Identification: The captured proteins are eluted from the beads, separated by gel electrophoresis, and identified using mass spectrometry (MS).[7][8]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis:

-

Synthesize an Isodemethylwedelolactone derivative containing a linker arm.

-

Attach a photo-activatable crosslinker (e.g., a diazirine) and a biotin tag to the linker. The linker's position should be carefully chosen to minimize disruption of the original molecule's binding pharmacophore.

-

-

Cell Culture and Lysis:

-

Culture a relevant cell line (e.g., macrophages for studying anti-inflammatory effects) to a high density.

-

Harvest the cells and prepare a native protein lysate using a non-denaturing lysis buffer containing protease inhibitors.

-

-

Probe Incubation and Crosslinking:

-

Incubate the protein lysate with the Isodemethylwedelolactone-biotin probe. To identify specific binders, a parallel control experiment should be run where the lysate is pre-incubated with an excess of free, unmodified Isodemethylwedelolactone to competitively block the specific binding sites.

-

Expose the mixture to UV light (e.g., 365 nm) to induce covalent crosslinking between the probe and its target proteins.

-

-

Affinity Purification:

-

Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.

-

Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Digestion:

-

Elute the captured proteins from the beads.

-

Perform on-bead or in-solution tryptic digestion to break down the proteins into smaller peptides for MS analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt).

-

Proteins that are significantly enriched in the probe-treated sample compared to the competitive-binding control are identified as high-confidence targets.

-

Caption: Workflow for ABPP-based experimental target identification.

Implicated Signaling Pathways

Studies on the closely related compound Wedelolactone have consistently shown potent inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] This pathway is a central regulator of inflammation, and its inhibition is thought to be the primary mechanism behind the anti-inflammatory effects of Wedelolactone and likely Isodemethylwedelolactone. The key proteins in this pathway, such as IKK (IκB kinase), are therefore high-priority potential targets for direct binding.

Caption: Potential inhibition of the NF-κB pathway by Isodemethylwedelolactone.

Data Presentation and Target Validation

Following the identification of high-confidence protein targets via mass spectrometry, the results should be organized systematically. The ultimate goal is to populate a table summarizing the quantitative aspects of the interaction and the functional consequences.

Quantitative Data Summary

| Target Protein | Identification Method | Binding Affinity (Kd) | Functional Effect |

| e.g., IKKβ | Affinity Chromatography-MS | To be determined (e.g., via SPR, MST) | e.g., Inhibition of kinase activity |

| Protein X | Affinity Chromatography-MS | To be determined | To be determined |

| Protein Y | Affinity Chromatography-MS | To be determined | To be determined |

This table serves as a template for organizing data obtained from the experimental workflows described. Binding affinity and functional effect data require further validation experiments.

Target Validation Methods

A protein identified via ABPP is a "putative" target. Validation is required to confirm a direct and functionally relevant interaction.

-

Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST): These biophysical techniques can be used to confirm a direct interaction between Isodemethylwedelolactone and a purified recombinant target protein, and to quantify the binding affinity (Kd).[11]

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring changes in the thermal stability of a protein upon ligand binding.

-

Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of Isodemethylwedelolactone to determine if the compound has an inhibitory or activating effect.

-

Genetic Approaches: Techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target protein can be used to see if its absence phenocopies or blocks the cellular effects of Isodemethylwedelolactone.

Conclusion

The identification of protein targets for Isodemethylwedelolactone is a critical step towards harnessing its full therapeutic potential. While its biological activities are suggestive of interactions with inflammatory pathways, direct evidence of its molecular targets is lacking. The integrated approach presented in this guide, combining in silico prediction with robust affinity-based chemical proteomics, provides a clear and actionable roadmap for researchers. The successful identification and validation of these targets will not only illuminate the compound's mechanism of action but also pave the way for rational drug design and future clinical applications.

References

- 1. Tools for in silico target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive computational target fishing approach to identify Xanthorrhizol putative targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target fishing and mechanistic insights of the natural anticancer drug candidate chlorogenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in identifying protein targets in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Universal Affinity Capture Liquid Chromatography-Mass Spectrometry Assay for Evaluation of Biotransformation of Site-Specific Antibody Drug Conjugates in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Liquid chromatography coupled with time-of-flight and ion trap mass spectrometry for qualitative analysis of herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Liquid Chromatography and High-Resolution and -Accuracy Mass Spectrometry Method to Evaluate New Biotherapeutic Entity Processing in Human Liver Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Isodemethylwedelolactone: A Technical Guide to its Potential as an Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of human diseases. The search for novel, effective, and safe anti-inflammatory agents has led to significant interest in natural products. Isodemethylwedelolactone, a coumestan found in the medicinal plant Eclipta prostrata (L.) L., represents a promising candidate. While direct research on isodemethylwedelolactone is emerging, extensive data on its close structural analogue, wedelolactone, provides a strong basis for its potential therapeutic efficacy. This technical guide synthesizes the available preclinical evidence, focusing on the molecular mechanisms, quantitative data, and experimental methodologies that underscore the anti-inflammatory promise of this compound class. The primary mechanism of action involves the potent suppression of key inflammatory signaling cascades, including the NF-κB and MAPK pathways, leading to a downstream reduction in pro-inflammatory mediators.

Introduction

Isodemethylwedelolactone is a phytochemical belonging to the coumestan class of compounds, naturally occurring in Eclipta prostrata, a plant with a long history of use in traditional medicine for treating conditions such as jaundice, liver damage, and various inflammatory ailments. Structurally, it is closely related to the more extensively studied wedelolactone. This structural similarity suggests that isodemethylwedelolactone likely shares a comparable pharmacological profile, particularly its anti-inflammatory properties. This document will detail the known anti-inflammatory mechanisms, drawing heavily from the robust data available for wedelolactone as a proxy to delineate the potential of isodemethylwedelolactone as a therapeutic agent.

Molecular Mechanism of Action

The anti-inflammatory effects of wedelolactone, and by extension isodemethylwedelolactone, are primarily attributed to the modulation of critical intracellular signaling pathways that govern the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a common experimental stimulus used to induce a potent inflammatory cascade in immune cells like macrophages. The primary targets of these coumestans are the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by an inflammatory trigger like LPS, IκBα is phosphorylated and subsequently degraded. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes for numerous pro-inflammatory molecules, including cytokines like TNF-α, IL-6, and enzymes such as iNOS and COX-2.

Wedelolactone has been shown to potently inhibit this pathway. It prevents the phosphorylation and degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking the transcription of its target genes.[1]

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs) are another family of proteins that play a crucial role in transducing extracellular signals into cellular responses, including inflammation.[2] Key MAPK subfamilies involved in inflammation are ERK, JNK, and p38. These kinases are activated by upstream signals (like those from TLR4) and, in turn, can activate transcription factors that promote the expression of inflammatory genes. Studies on related natural compounds show that inhibition of the phosphorylation of p38, ERK, and JNK is a key mechanism for suppressing inflammatory responses in LPS-stimulated macrophages.[3] While direct evidence for isodemethylwedelolactone is pending, wedelolactone is known to modulate these pathways to exert its anti-inflammatory effects.[2]

Quantitative Data on Anti-Inflammatory Activity

While specific quantitative data for isodemethylwedelolactone is limited, studies on compounds isolated from E. prostrata provide valuable insights. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize key quantitative findings for wedelolactone and other relevant compounds, which serve as a benchmark for the expected activity of isodemethylwedelolactone.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Wedelolactone

| Target | Cell Line | Stimulant | Concentration | % Inhibition / Effect | Reference |

|---|---|---|---|---|---|

| iNOS Expression | RAW 264.7 | LPS | 0.1, 1, 10 µM | Significant Inhibition | [1] |

| COX-2 Expression | RAW 264.7 | LPS | 0.1, 1, 10 µM | Significant Inhibition | [1] |

| TNF-α Production | RAW 264.7 | LPS | 30 µg/mL | Significant Inhibition (P<0.01) | [4] |

| IL-6 Production | RAW 264.7 | LPS | 30 µg/mL | Significant Inhibition (P<0.01) | [4] |

| NO Production | RAW 264.7 | LPS | 0.1, 1, 10 µM | Significant Inhibition | [1] |

| PGE₂ Production | RAW 264.7 | LPS | 0.1, 1, 10 µM | Significant Inhibition | [1] |

| ROS Generation | RAW 264.7 | LPS | 30 µg/mL | Significant Reduction (P<0.01) |[4] |

Table 2: IC50 Values of E. prostrata Compounds against Cytokine Production

| Compound | Target | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Wedelolactone | PDE4 | - | 2.8 | [5] |

| Luteolin | TNF-α | RAW 264.7 | 2.56 ± 0.08 | [6] |

| Apigenin | TNF-α | RAW 264.7 | 8.01 ± 0.11 | [6] |

| Luteolin | IL-6 | RAW 264.7 | 13.24 ± 0.73 | [6] |

| Apigenin | IL-6 | RAW 264.7 | 25.45 ± 1.26 | [6] |

| E. prostrata Extract (Aqueous) | Protein Denaturation | - | 1710 µg/mL |[7] |

Note: The data presented for wedelolactone and related flavonoids strongly suggests that isodemethylwedelolactone is likely to exhibit potent inhibitory effects on key inflammatory markers in the low micromolar range.

Experimental Protocols

The evaluation of potential anti-inflammatory agents involves a series of standardized in vitro and in vivo assays. The following protocols are representative of the methodologies used to characterize the activity of compounds like isodemethylwedelolactone.

In Vitro Anti-Inflammatory Assay Workflow

A typical workflow for screening compounds involves using an appropriate cell line, inducing an inflammatory response, and measuring the effect of the test compound on key inflammatory markers.

Detailed Methodologies

Cell Culture and LPS Stimulation:

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for ELISA). After reaching confluence, they are pre-treated with various concentrations of isodemethylwedelolactone for 1-2 hours. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for a specified period (e.g., 24 hours).[1]

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: Measures nitrite (a stable product of NO) in the cell culture supernatant.

-

Protocol: 50-100 µL of cell supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). After a short incubation at room temperature, the absorbance is measured at ~540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.[1]

Cytokine and Prostaglandin Measurement (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins like TNF-α, IL-6, and Prostaglandin E2 (PGE₂) in the cell culture supernatant.

-

Protocol: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatant samples are added to microplate wells pre-coated with a capture antibody. A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a measurable colorimetric signal. The absorbance is read, and concentrations are calculated from a standard curve.[1][4]

Western Blot Analysis:

-

Principle: Detects and quantifies the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated IκBα) in cell lysates.

-

Protocol:

-

Lysis: Cells are washed and lysed to extract total protein.

-

Quantification: Protein concentration is determined (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).

-

Blocking & Probing: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the signal is captured using an imaging system. Protein bands are quantified relative to a loading control (e.g., β-actin).[1]

-

Conclusion and Future Directions

The available evidence, largely derived from its structural analogue wedelolactone, strongly supports the potential of isodemethylwedelolactone as a potent anti-inflammatory agent. Its ability to target fundamental inflammatory signaling pathways like NF-κB and MAPK makes it an attractive candidate for further development.

For drug development professionals and researchers, the following steps are critical:

-

Direct Pharmacological Profiling: Conduct comprehensive studies focused specifically on isodemethylwedelolactone to determine its IC50 values against a wide range of inflammatory mediators and compare its potency directly with wedelolactone and existing anti-inflammatory drugs.

-

In Vivo Efficacy: Evaluate the compound in established animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease, psoriasis) to assess its efficacy, pharmacokinetics, and safety profile.

-

Target Deconvolution: Utilize advanced techniques to confirm its molecular targets and elucidate any unique mechanisms of action compared to wedelolactone.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test derivatives of isodemethylwedelolactone to optimize potency and drug-like properties.

References

- 1. Ultra-high-pressure-assisted extraction of wedelolactone and isodemethylwedelolactone from Ecliptae Herba and purification by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. phcogres.com [phcogres.com]

- 4. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 5. scienceopen.com [scienceopen.com]

- 6. Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation [mdpi.com]

- 7. phytojournal.com [phytojournal.com]

The Antioxidant Potential of Isodemethylwedelolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodemethylwedelolactone, a naturally occurring coumestan found in several medicinal plants, including Eclipta alba, has garnered scientific interest for its potential therapeutic properties. This technical guide provides an in-depth exploration of the antioxidant characteristics of Isodemethylwedelolactone, also referred to as Demethylwedelolactone. While extensive quantitative data for the isolated compound is still emerging, this document synthesizes the available information on its antioxidant effects, details relevant experimental methodologies for its assessment, and explores the potential signaling pathways involved in its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic applications of Isodemethylwedelolactone.

Introduction to Isodemethylwedelolactone and Oxidative Stress

Isodemethylwedelolactone (1,3,8,9-Tetrahydroxycoumestan) is a coumestan, a class of polyphenolic compounds, recognized for its diverse biological activities[1]. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous chronic diseases. Natural antioxidants, such as Isodemethylwedelolactone, are being investigated for their potential to mitigate oxidative damage and its downstream consequences. The antioxidant properties of Isodemethylwedelolactone are thought to contribute significantly to its therapeutic potential[2].

In Vitro Antioxidant Activity of Isodemethylwedelolactone

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals. While specific quantitative data for purified Isodemethylwedelolactone is limited in the currently available literature, studies on extracts containing this compound and its close analogue, wedelolactone, provide valuable insights into its potential antioxidant efficacy.

Data Presentation

The following tables summarize the available quantitative data for the antioxidant activity of extracts known to contain Isodemethylwedelolactone and for the related compound, wedelolactone. It is important to note that the activity of extracts reflects the synergistic or additive effects of multiple constituents.

Table 1: Radical Scavenging Activity of Eclipta alba Methanolic Extract [3]

| Assay | IC50 (μg/mL) |

| DPPH Radical Scavenging | 19.25 |

| Superoxide Radical Scavenging | 39.25 |

| Nitric Oxide Radical Scavenging | 58.26 |

Table 2: Trypsin Inhibitory Activity of Demethylwedelolactone [1]

| Assay | IC50 (μg/mL) |

| Trypsin Inhibition | 3.0 |

Experimental Protocols for Assessing Antioxidant Activity

Detailed methodologies are crucial for the consistent and reproducible evaluation of the antioxidant properties of Isodemethylwedelolactone. The following are standard protocols for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Isodemethylwedelolactone solution (various concentrations in a suitable solvent)

-

Methanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

-

Procedure:

-

Prepare a series of dilutions of the Isodemethylwedelolactone sample.

-

In a 96-well microplate, add a specific volume of each sample dilution to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents:

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Isodemethylwedelolactone solution (various concentrations)

-

Phosphate buffered saline (PBS) or ethanol

-

Positive control (e.g., Trolox)

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a specific volume of the diluted ABTS•+ solution to each well of a 96-well microplate.

-

Add a specific volume of the Isodemethylwedelolactone sample dilutions to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Superoxide Radical (O2•−) Scavenging Assay

This assay measures the scavenging of superoxide radicals, which are generated in vitro.

-

Reagents:

-

Riboflavin solution

-

Methionine solution

-

Nitroblue tetrazolium (NBT) solution

-

EDTA solution

-

Phosphate buffer

-

Isodemethylwedelolactone solution (various concentrations)

-

-

Procedure:

-

Prepare a reaction mixture containing riboflavin, methionine, NBT, and EDTA in a phosphate buffer.

-

Add the Isodemethylwedelolactone sample dilutions to the reaction mixture.

-

Expose the mixture to a uniform light source (e.g., a fluorescent lamp) for a specific period to generate superoxide radicals.

-

Measure the absorbance at 560 nm. The reduction of NBT by superoxide radicals forms a colored formazan product.

-

The scavenging activity is determined by the reduction in formazan formation in the presence of the sample.

-

Calculate the percentage of inhibition and the IC50 value.

-

Nitric Oxide (NO) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from a nitric oxide donor.

-

Reagents:

-

Sodium nitroprusside solution (as a nitric oxide donor)

-

Phosphate buffered saline (PBS)

-

Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Isodemethylwedelolactone solution (various concentrations)

-

-

Procedure:

-

Incubate the Isodemethylwedelolactone sample dilutions with sodium nitroprusside in PBS at room temperature.

-

After a specific incubation period, add Griess reagent to the mixture.

-

Measure the absorbance at 546 nm. Nitric oxide reacts with oxygen to form nitrite, which is detected by the Griess reagent as a colored azo dye.

-

The scavenging activity is measured by the decrease in the absorbance of the chromophore.

-

Calculate the percentage of inhibition and the IC50 value.

-

Potential Signaling Pathways Modulated by Isodemethylwedelolactone

The antioxidant effects of natural compounds are often not limited to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins. While direct evidence for Isodemethylwedelolactone is still under investigation, the closely related compound, wedelolactone, has been shown to activate key protective pathways.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

-

Hypothesized Mechanism for Isodemethylwedelolactone: It is plausible that Isodemethylwedelolactone, as a polyphenolic compound, can act as an electrophile that modifies cysteine residues on Keap1. This modification would lead to a conformational change in Keap1, resulting in the release and activation of Nrf2. Activated Nrf2 would then upregulate the expression of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity. Studies on wedelolactone have shown its ability to activate the PI3K/AKT/NRF2 signaling pathway to alleviate oxidative stress[4].

References

- 1. caymanchem.com [caymanchem.com]

- 2. Buy Demethylwedelolactone | 6468-55-9 [smolecule.com]

- 3. scialert.net [scialert.net]

- 4. Wedelolactone activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signalling pathways to alleviate oxidative stress and ferroptosis and improve sepsis-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Isodemethylwedelolactone CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract